molecular formula C17H19FN4O3 B049916 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- CAS No. 123016-42-2

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-

Cat. No.: B049916
CAS No.: 123016-42-2
M. Wt: 346.36 g/mol
InChI Key: YDCDVKGBYXKGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, also known as 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)-, is a useful research compound. Its molecular formula is C17H19FN4O3 and its molecular weight is 346.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Quinolinecarboxylic acid, 1,4-dihydro-5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

123016-42-2

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

IUPAC Name

5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19FN4O3/c18-14-12(21-5-3-20-4-6-21)7-11-13(15(14)19)16(23)10(17(24)25)8-22(11)9-1-2-9/h7-9,20H,1-6,19H2,(H,24,25)

InChI Key

YDCDVKGBYXKGGH-UHFFFAOYSA-N

SMILES

C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCNCC4)F)N)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCNCC4)F)N)C(=O)O

123016-42-2

Synonyms

5-amino-1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carb oxylic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Cyclopropyl-5,6-difluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 28% aqueous ammonia were heated at 100° C. for 48 hours in a sealed tube. The reaction mixture was concentrated to dryness under reduced pressure. The residue was dissolved in a 1N aqueous solution of sodium hydroxide, and neutralized with a 10% aqueous solution of acetic acid. The crystals which precipitated were collected by filtration to give 5-amino-1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. m.p. 214°-216° C.
Name
1-Cyclopropyl-5,6-difluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

A mixture of 0.42 g of 5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, 0.39 g of anhydrous piperazine and 10 ml of pyridine was heated under reflux for 2.5 hours. The reaction mixture was concentrated to dryness under reduced pressure, and the residue was washed with ethanol and then dissolved in water and a 1N aqueous solution of sodium hydroxide. The solution was neutralized with a 10% aqueous solution of acetic acid. The crystals which precipitated were collected by filtration, washed with water, and dried to give 0.44 g of 5-amino-1-cyclopropyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid as pale yellow needles. m.p. 214°-216° C.
Name
5-amino-1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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